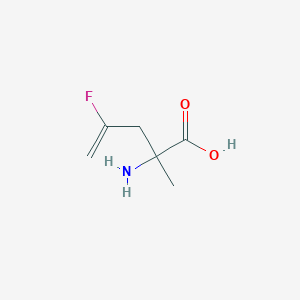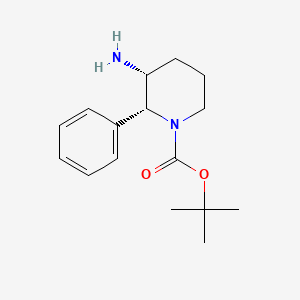
tert-Butyl (Z)-styrylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-styrylcarbamate is an organic compound that features a tert-butyl group, a styryl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (Z)-styrylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with styrene derivatives. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by the addition of a styrene derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (Z)-styrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (Z)-styrylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. The tert-butyl group can be easily removed under mild acidic conditions, making it useful in the synthesis of peptides and other biomolecules .
Medicine
The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of tert-Butyl (Z)-styrylcarbamate involves its ability to undergo hydrolysis and other chemical transformations. The carbamate group can be hydrolyzed to release the corresponding amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the styryl group.
Styryl carbamate: Similar but without the tert-butyl group.
tert-Butyl (E)-styrylcarbamate: An isomer with different spatial arrangement.
Uniqueness
tert-Butyl (Z)-styrylcarbamate is unique due to the presence of both tert-butyl and styryl groups, which confer distinct chemical properties. The (Z)-configuration also imparts specific stereochemical characteristics that can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
Clé InChI |
POEOBHBXPYDDER-KTKRTIGZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


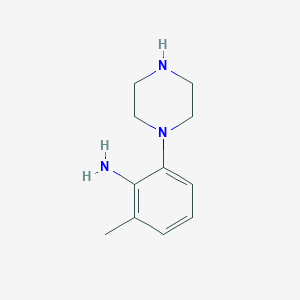
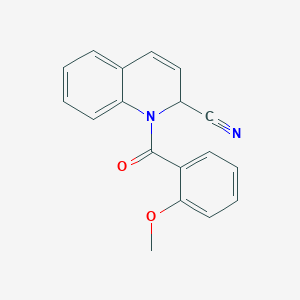


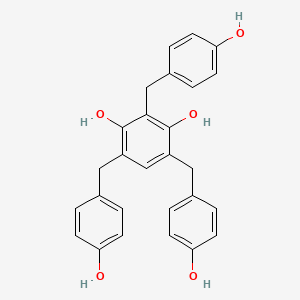
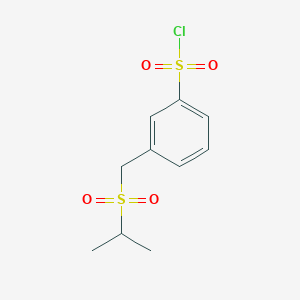
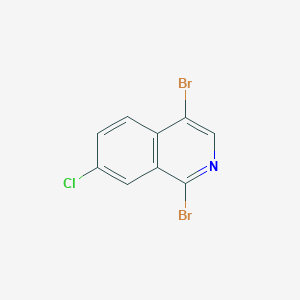
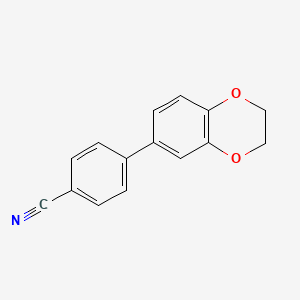

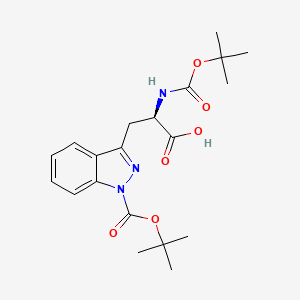
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
